ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl-5-phenyl-isoxazole-4-carboxylate: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-5-phenyl-isoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water, yielding 3,5-disubstituted isoxazole . Another method includes the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions .
Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized using eco-friendly and cost-effective methods. For instance, microwave-assisted solid-phase synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl-5-phenyl-isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl-5-phenyl-isoxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl-5-phenyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl-5-phenyl-isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl-5-(4-methylthio)phenyl-isoxazole-3-carboxylate: This compound has a similar structure but with a methylthio group, which may impart different biological activities.
Ethyl-5-aryl-isoxazole-3-carboxylates: These compounds have various aryl groups, leading to diverse biological properties.
Uniqueness: this compound is unique due to its specific phenyl substitution, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUVKCRBONBOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467257 | |
Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50784-69-5 | |
Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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